1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
The synthesis of 1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- typically involves the condensation of aminopyrrolines with halocarbonyl compounds . This reaction can be carried out under various conditions, often requiring specific catalysts and solvents to achieve high yields. Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds that are subsequently cyclized to form the desired heterocyclic structure .
Chemical Reactions Analysis
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with various nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel complexes. Major products formed from these reactions include various substituted derivatives and fused ring systems .
Scientific Research Applications
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as a pharmaceutical agent.
Medicine: It has shown promise in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the synthesis of materials with unique electronic or optical properties
Mechanism of Action
The mechanism by which 1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- exerts its effects involves interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- can be compared with other similar heterocyclic compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole rings and exhibit a range of biological activities.
Benzo[d]pyrrolo[2ʹ,3ʹ4,5]pyrrolo[1,2-a]imidazoles: These compounds have additional fused benzene rings and are used in various synthetic applications.
Hexahydropyrrolo[1,2-a]imidazol-5-ones: These derivatives are synthesized through multi-component reactions and have unique chemical properties.
The uniqueness of 1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
37959-37-8 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-ethyl-6-(4-methylphenyl)pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C15H16N2/c1-3-16-8-9-17-11-14(10-15(16)17)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
IELREHAHXJCILU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN2C1=CC(=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.